Molybdenum(V) chloride

Description

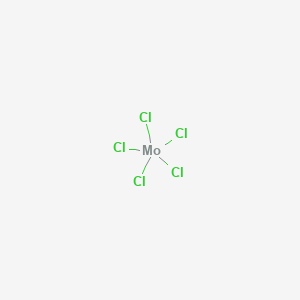

Molybdenum pentachloride is a molybdenum halide.

Properties

CAS No. |

10241-05-1 |

|---|---|

Molecular Formula |

Cl5Mo-5 |

Molecular Weight |

273.2 g/mol |

IUPAC Name |

molybdenum;pentachloride |

InChI |

InChI=1S/5ClH.Mo/h5*1H;/p-5 |

InChI Key |

HOJGJDKQUDWTRH-UHFFFAOYSA-I |

SMILES |

Cl[Mo](Cl)(Cl)(Cl)Cl |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo] |

Appearance |

Solid powder |

Other CAS No. |

10241-05-1 |

physical_description |

Molybdenum pentachloride is a green-black odorless solid. It is toxic by ingestion and an irritant to skin. It may react with water to produce corrosive hydrochloric acid and toxic fumes. |

Pictograms |

Corrosive |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MoCl3 MoCl5 molybdenum chloride molybdenum pentachloride molybdenum trichloride molybdenum(III) chloride |

Origin of Product |

United States |

Foundational & Exploratory

Molybdenum(V) Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum(V) chloride, also known as molybdenum pentachloride (MoCl₅), is a highly versatile and reactive inorganic compound with a significant role in various fields of chemical research and development. Its strong Lewis acidity and oxidizing properties make it a valuable reagent and catalyst in organic synthesis, organometallic chemistry, and materials science.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical Properties

This compound is a dark green to black crystalline solid that is highly sensitive to moisture and air.[1] In the solid state, it exists as a dimer, Mo₂Cl₁₀, with each molybdenum atom in a distorted octahedral geometry.[1] In the gas phase, this dimer dissociates into monomeric, paramagnetic MoCl₅ molecules.[1]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | MoCl₅ | [1] |

| Molecular Weight | 273.21 g/mol | [1] |

| Appearance | Dark green to black crystalline solid | [1] |

| Melting Point | 194-204 °C | [1] |

| Boiling Point | 268-276 °C | [1] |

| Density | ~2.93 g/cm³ at 25 °C | [1] |

| Solubility | Soluble in dry organic solvents (e.g., diethyl ether, alcohols, chlorinated hydrocarbons). Reacts vigorously with water. | [1] |

Chemical Properties

The chemical behavior of this compound is dominated by its strong Lewis acidity and its capacity to act as an oxidizing agent.[1] It readily hydrolyzes in the presence of water to produce hydrochloric acid.[1]

Key Chemical Reactions:

-

Lewis Acid Catalysis: MoCl₅ is an effective Lewis acid catalyst for a variety of organic transformations, including Friedel-Crafts reactions, olefin polymerization, and carbon-carbon bond formation.[1][2][3]

-

Oxidation: It can act as an oxidizing agent in various reactions.

-

Reduction: this compound can be reduced to lower oxidation states. For instance, it is reduced by acetonitrile.

-

Ligand Substitution: It forms adducts with various ligands.

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired scale and purity.

Method 1: Direct Chlorination of Molybdenum Metal

This is a common industrial method for producing this compound.[1]

-

Reaction: 2 Mo(s) + 5 Cl₂(g) → 2 MoCl₅(s)[4]

-

Protocol: Molybdenum metal powder is heated to 300-400 °C in a stream of dry chlorine gas.[4] The volatile this compound is then collected in a cooler part of the apparatus. This process must be carried out in a well-ventilated fume hood due to the toxicity and corrosive nature of chlorine gas.

Method 2: From Molybdenum Trioxide and Carbon Tetrachloride

This method is suitable for laboratory-scale synthesis.

-

Reaction: 2 MoO₃(s) + 6 CCl₄(l) → 2 MoCl₅(s) + 6 COCl₂(g) + Cl₂(g)[4]

-

Protocol:

-

In a round-bottomed stainless steel reaction flask, mix molybdenum trioxide and dehydrated carbon tetrachloride in a mass ratio of 1:4 to 1:6.[5]

-

Degas the reaction flask, then seal it.[5]

-

Submerge the flask in an oil bath and heat to 150-240 °C for 1-12 hours.[5]

-

After cooling, the reaction mixture will appear as a brown-red solution with black, needle-like crystals.[5]

-

Carefully vent the reaction gases in a fume hood.[5]

-

Transfer the reaction mixture to an evaporator and remove the carbon tetrachloride to obtain black crystals of this compound.[5]

-

Method 3: From Molybdenum Trioxide and Thionyl Chloride

This is another convenient laboratory-scale synthesis.[1]

-

Protocol: Molybdenum trioxide is refluxed with an excess of thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent hydrolysis. The excess thionyl chloride can be removed by distillation after the reaction is complete.

Purification

Crude this compound can be purified by sublimation under vacuum.[6]

-

Protocol: The impure solid is heated gently in a sublimation apparatus under reduced pressure. The purified this compound sublimes and deposits as crystals on a cold finger or a cooler part of the apparatus, leaving non-volatile impurities behind.

Characterization

X-ray Diffraction (XRD)

The crystal structure of this compound can be confirmed using single-crystal or powder X-ray diffraction. The powder XRD data can be collected on a diffractometer using Cu-Kα radiation.[7] The experimental pattern can then be compared to simulated patterns from known crystal structures.[7]

Magnetic Susceptibility

Due to the presence of an unpaired electron in the monomeric MoCl₅, it is paramagnetic. The magnetic susceptibility can be determined using methods such as the Gouy method or Quincke's method.[8][9] These methods measure the force exerted on the sample by a magnetic field.[8]

Chemical Reactivity and Applications

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that reacts violently with water to release toxic hydrochloric acid gas.[1] It should be handled in a dry, inert atmosphere, for example, in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Conclusion

This compound is a valuable inorganic compound with a rich chemistry that enables its use in a wide array of applications. Its physical and chemical properties, particularly its Lewis acidity, make it an important tool for researchers in both academic and industrial settings. Proper handling and an understanding of its reactivity are crucial for its safe and effective use. This guide provides a foundational understanding of this compound to aid professionals in its application.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. molybdenum Chloride Production Processes - molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 5. CN102020318A - Method for preparing molybdenum pentachloride - Google Patents [patents.google.com]

- 6. Preparation of Trichloride and Tetrachloride of Molybdenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Molybdenum(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

Molybdenum(V) chloride (MoCl₅), a prominent member of the transition metal halides, serves as a versatile precursor and catalyst in a multitude of chemical syntheses. Its utility is intrinsically linked to its unique molecular structure and bonding characteristics, which vary between the solid and gaseous states. This technical guide provides a comprehensive overview of the molecular architecture and chemical bonding in both the dimeric solid-state form (Mo₂Cl₁₀) and the monomeric gas-phase species (MoCl₅), supported by experimental data and theoretical insights.

Molecular Structure

This compound exhibits structural polymorphism, existing as a dimer in the solid state and a monomer in the gas phase. This dual nature is fundamental to its chemical reactivity and physical properties.

Solid-State Dimeric Structure (Mo₂Cl₁₀)

In the solid state, this compound adopts a dimeric structure with the molecular formula Mo₂Cl₁₀.[1][2] The crystal structure has been determined by single-crystal X-ray diffraction, revealing a bioctahedral arrangement where two MoCl₆ octahedra share a common edge.[3] This edge-sharing is facilitated by two bridging chloride atoms, which link the two molybdenum centers. Each molybdenum atom is in a distorted octahedral coordination environment, bonded to four terminal chlorine atoms and the two bridging chlorine atoms.

The molecule can exist in different crystalline phases, including monoclinic and orthorhombic systems, with slight variations in the unit cell parameters and bond lengths.[4] The bridging Mo-Cl bonds are notably longer than the terminal Mo-Cl bonds, a common feature in such halogen-bridged metal complexes.

Gas-Phase Monomeric Structure (MoCl₅)

In the gas phase, the dimeric structure of this compound dissociates into paramagnetic MoCl₅ monomers.[1] Electron diffraction studies and theoretical calculations suggest that the monomeric form possesses a distorted trigonal bipyramidal (D₃h) geometry.[5][6] This distortion is attributed to the Jahn-Teller effect, a phenomenon that occurs in non-linear molecules with a degenerate electronic ground state, leading to a geometric distortion that removes the degeneracy and lowers the overall energy.[5][6] Molecular orbital calculations indicate that a distortion from D₃h to C₂v symmetry leads to a stabilization of the molecule.[5]

Bonding in this compound

The bonding in both the dimeric and monomeric forms of this compound can be described using a combination of valence bond theory and molecular orbital theory.

Bonding in the Mo₂Cl₁₀ Dimer

The bonding in the dimeric structure involves covalent interactions between the molybdenum and chlorine atoms. The terminal Mo-Cl bonds are standard two-center, two-electron bonds. The bonding in the Mo-Cl-Mo bridge is more complex and can be described by a three-center, four-electron bonding model. From a molecular orbital perspective, the combination of atomic orbitals of the two molybdenum atoms and the two bridging chlorine atoms leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The stability of the dimer is attributed to the net population of bonding molecular orbitals. The presence of a d¹ electron configuration on each Mo(V) center in the dimer leads to interesting magnetic properties, though a direct Mo-Mo bond is not typically considered to be significant in this compound.

Bonding in the MoCl₅ Monomer

The bonding in the monomeric MoCl₅ can be understood through the hybridization of the molybdenum atomic orbitals. In a trigonal bipyramidal geometry, the molybdenum atom can be considered to be sp³d hybridized, forming five sigma bonds with the chlorine atoms. The single unpaired electron resides in a non-bonding d-orbital.

Molecular orbital theory provides a more detailed picture of the bonding. The combination of the molybdenum 4d, 5s, and 5p orbitals with the chlorine 3p orbitals results in a set of molecular orbitals. The Jahn-Teller distortion observed in the monomer is a direct consequence of the degenerate electronic ground state arising from the filling of these molecular orbitals. This distortion leads to a more stable electronic configuration by lowering the energy of the occupied orbitals.[5]

Quantitative Structural Data

The following tables summarize the key structural parameters for both the dimeric and monomeric forms of this compound, as determined by experimental methods.

Table 1: Structural Data for Dimeric this compound (Mo₂Cl₁₀)

| Parameter | Orthorhombic Phase | Monoclinic Phase |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | C2/m |

| Mo-Cl (terminal, avg.) | 2.26 Å | 2.26 Å |

| Mo-Cl (bridging, avg.) | 2.54 Å | 2.54 Å |

| Mo-Mo distance | ~3.84 Å | Not reported |

| Cl-Mo-Cl (terminal) | ~90° and ~165° | Not reported |

| Cl-Mo-Cl (bridging) | ~82° | Not reported |

| Mo-Cl-Mo (bridging) | ~98° | Not reported |

Data sourced from the Materials Project.[3]

Table 2: Structural Data for Monomeric this compound (MoCl₅) in the Gas Phase

| Parameter | Value |

| Molecular Geometry | Distorted Trigonal Bipyramidal (C₂v symmetry) |

| Mo-Cl (axial, avg.) | ~2.27 Å |

| Mo-Cl (equatorial, avg.) | ~2.27 Å |

| Cl(ax)-Mo-Cl(eq) | ~90° |

| Cl(eq)-Mo-Cl(eq) | ~120° (idealized) |

Note: Due to the dynamic Jahn-Teller effect, the distinction between axial and equatorial bonds is blurred, and the reported values are averages from gas-phase electron diffraction studies which are best fitted by distorted models.[5]

Experimental Protocols

The structural and bonding information presented in this guide is derived from sophisticated experimental techniques. Below are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via several routes, with the direct chlorination of molybdenum metal being a common laboratory and industrial method.[7]

Protocol: Direct Chlorination of Molybdenum Metal

-

Apparatus Setup: A quartz tube is placed inside a tube furnace equipped with a temperature controller. One end of the tube is connected to a chlorine gas cylinder via a flow meter and a drying tube (e.g., filled with anhydrous calcium chloride) to ensure the chlorine is dry. The other end of the tube is connected to a series of traps to capture unreacted chlorine and the product. The final trap should be vented to a fume hood.

-

Starting Material: Molybdenum metal powder or turnings are placed in a quartz boat and positioned in the center of the tube furnace.

-

Reaction Conditions: The system is first purged with an inert gas, such as argon, to remove air and moisture. The furnace is then heated to a temperature of 350 °C.[7]

-

Chlorination: A slow stream of dry chlorine gas is passed over the heated molybdenum metal. The reaction is exothermic and produces a dark, volatile solid, which is this compound.

-

Product Collection: The this compound sublimes and is carried by the chlorine gas stream to a cooler part of the apparatus where it condenses as dark green to black crystals.

-

Purification: The crude product can be purified by sublimation under reduced pressure.

-

Handling and Storage: this compound is highly moisture-sensitive and must be handled and stored in an inert atmosphere (e.g., a glovebox or a desiccator filled with a suitable drying agent).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds like Mo₂Cl₁₀.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Selection and Mounting: A suitable single crystal of Mo₂Cl₁₀ is selected under a microscope in an inert oil to prevent decomposition due to air and moisture. The crystal is then mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.[8][9]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[10]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal displacement parameters, and to minimize the difference between the observed and calculated structure factors.[10]

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds like MoCl₅ in the gaseous state.

Protocol: Gas-Phase Electron Diffraction Analysis

-

Sample Introduction: A sample of this compound is heated in a specialized nozzle system to produce a vapor. This vapor is then introduced into a high-vacuum chamber as a molecular beam.[11]

-

Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the molecular beam at a right angle. The electrons are scattered by the molecules in the gas phase.[11]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.[11]

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. The experimental molecular scattering intensity is then compared to theoretical scattering patterns calculated for various molecular models.[12]

-

Structure Refinement: The geometric parameters of the molecular model (bond lengths, bond angles) are refined using a least-squares fitting procedure to obtain the best agreement between the experimental and theoretical scattering curves.[12]

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow.

Caption: Dimeric structure of Mo₂Cl₁₀ with average bond lengths.

Caption: Workflow for the synthesis of this compound.

Conclusion

The molecular structure and bonding of this compound are multifaceted, with a clear distinction between its solid-state dimeric form and its gas-phase monomeric species. The dimeric structure is characterized by two edge-sharing octahedra, while the monomer exhibits a distorted trigonal bipyramidal geometry due to the Jahn-Teller effect. A thorough understanding of these structural features, supported by detailed experimental data, is crucial for researchers and scientists leveraging this compound in various fields, including catalysis, materials science, and drug development. The provided experimental protocols offer a practical guide for the synthesis and structural characterization of this important inorganic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molybdenum(V)_chloride [chemeurope.com]

- 3. Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20240344235A1 - Molybdenum pentachloride conditioning and crystalline phase manipulation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molybdenum chloride (MoCl5) [chembk.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. newhaven.edu [newhaven.edu]

- 10. rsc.org [rsc.org]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 12. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Synthesis and Preparation of Molybdenum(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Molybdenum(V) chloride (MoCl₅). This compound is a critical precursor and catalyst in a variety of chemical reactions, including those relevant to materials science and pharmaceutical development. This document details established experimental protocols, presents quantitative data for comparison, and illustrates key processes through workflow diagrams.

Introduction to this compound

This compound, also known as molybdenum pentachloride, is an inorganic compound with the empirical formula MoCl₅. It typically exists as a dark green or black crystalline solid and is highly sensitive to moisture and air.[1] In the solid state, it forms a dimer, Mo₂Cl₁₀, with two bridging chloride ligands between the molybdenum centers.[2] In the gas phase, this dimer partially dissociates into the monomeric, paramagnetic MoCl₅ molecule.[2]

MoCl₅ is a potent Lewis acid and a strong oxidizing agent, making it a versatile reagent in chemical synthesis.[3] Its reactivity and physical properties necessitate careful handling under inert atmosphere conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | MoCl₅ (monomer), Mo₂Cl₁₀ (dimer) | [2] |

| Molar Mass | 273.21 g/mol (monomer) | [2] |

| Appearance | Dark green to black crystalline solid | |

| Melting Point | 194 °C | |

| Boiling Point | 268 °C | |

| Density | 2.928 g/cm³ at 25 °C | |

| Solubility | Soluble in dry ethers, alcohols, and chlorinated solvents. Reacts with water. | [2] |

| Structure | Monoclinic crystal system (dimer) | [2] |

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and purity requirements. The primary synthetic routes are:

-

Direct Chlorination of Molybdenum Metal: The reaction of metallic molybdenum with dry chlorine gas at elevated temperatures.

-

Chlorination of Molybdenum(VI) Oxide: The reaction of molybdenum trioxide (MoO₃) with a chlorinating agent.

-

Reaction of Molybdenum(VI) Oxide with Thionyl Chloride: A laboratory-scale method utilizing thionyl chloride as the chlorinating agent.

-

Reaction of Molybdenum(VI) Oxide with Carbon Tetrachloride: A method that can be performed in a sealed reaction vessel.

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of MoCl₅.

Table 2: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Reaction Conditions | Reported Yield | Purity | Advantages | Disadvantages |

| Direct Chlorination | Molybdenum metal, Chlorine gas | 350-500 °C | Not specified | High | Direct route, high purity product | Requires handling of corrosive Cl₂ gas at high temperatures |

| Chlorination of MoO₃ | Molybdenum(VI) oxide, Chlorine gas | ~500 °C | Not specified | Not specified | Utilizes a more common starting material (MoO₃) | Requires handling of corrosive Cl₂ gas at high temperatures |

| Reaction with SOCl₂ | Molybdenum(VI) oxide, Thionyl chloride | Reflux | Not specified | Not specified | Convenient laboratory-scale method | Potential for oxychloride byproducts |

| Reaction with CCl₄ | Molybdenum(VI) oxide, Carbon tetrachloride | 220 °C, 5 hours (sealed vessel) | 85% | Not specified | Good yield, avoids direct use of Cl₂ gas | Use of toxic and ozone-depleting CCl₄ |

Experimental Protocols

Synthesis of this compound via Reaction of MoO₃ with CCl₄

This method, adapted from patent literature, provides a high-yield synthesis of MoCl₅ without the direct use of chlorine gas.

Reaction: 2 MoO₃ + 3 CCl₄ → 2 MoCl₅ + 3 CO₂ + Cl₂

Procedure:

-

Preparation: In a dry, inert atmosphere glovebox, place molybdenum(VI) oxide into a high-pressure reaction vessel.

-

Reactant Addition: Add anhydrous carbon tetrachloride to the reaction vessel. The vessel should be equipped with a pressure gauge and a release valve.

-

Sealing and Heating: Seal the reaction vessel and remove it from the glovebox. Place the vessel in an oil bath or a suitable heating mantle.

-

Reaction: Heat the reaction mixture to 220 °C and maintain this temperature for 5 hours. The pressure inside the vessel will increase due to the formation of gaseous byproducts.

-

Cooling and Product Isolation: After the reaction period, allow the vessel to cool to room temperature. Carefully vent the excess pressure in a fume hood.

-

Purification: The resulting black, needle-like crystals of molybdenum pentachloride can be isolated. Further purification can be achieved by sublimation. The reported yield for this method is approximately 85%.

Purification of this compound by Sublimation

Sublimation is an effective method for purifying crude this compound, separating it from non-volatile impurities.

Procedure:

-

Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude MoCl₅, a cold finger condenser, and connections for a vacuum line. All glassware must be thoroughly dried.

-

Loading: In an inert atmosphere, load the crude MoCl₅ into the bottom of the sublimation vessel.

-

Assembly and Vacuum: Insert the cold finger and connect the apparatus to a vacuum pump. Evacuate the system to a low pressure.

-

Heating and Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the sublimation vessel using a heating mantle or oil bath to a temperature of 170-200 °C.

-

Sublimation and Deposition: The MoCl₅ will sublime and deposit as pure crystals on the cold surface of the condenser.

-

Product Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully introduce an inert gas to bring the system back to atmospheric pressure.

-

Harvesting: In an inert atmosphere, dismantle the apparatus and scrape the purified MoCl₅ crystals from the cold finger. A successful fractional sublimation can yield a black, crystalline product with a melting point of 201-202 °C.

The following diagram illustrates the sublimation purification process.

Caption: Diagram of the sublimation purification process for MoCl₅.

Safety Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Moisture Sensitivity: MoCl₅ reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]

-

Corrosivity: It is corrosive to skin, eyes, and mucous membranes.

-

Toxicity: Inhalation or ingestion can be harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, when handling this compound.

Conclusion

The synthesis of this compound can be achieved through several methods, with the choice of protocol depending on the specific requirements of the researcher. The reaction of molybdenum(VI) oxide with carbon tetrachloride offers a high-yield route that avoids the direct use of hazardous chlorine gas. For achieving high purity, sublimation is the recommended purification technique. Due to its reactive and hazardous nature, strict adherence to safety protocols and inert atmosphere techniques is essential when working with this compound.

References

Molybdenum(V) Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Molybdenum(V) chloride (MoCl₅) in various organic solvents. This compound is a highly reactive and versatile inorganic compound, appearing as a dark green to black crystalline solid.[1][2] Its utility as a catalyst and precursor in organic synthesis and materials science necessitates a thorough understanding of its behavior in solution.[2] This document summarizes available quantitative solubility data, details its reactivity with different solvent classes, and outlines experimental protocols for solubility determination.

Quantitative Solubility Data

This compound is generally described as soluble in a variety of dry organic solvents, including ethers, alcohols, and chlorinated hydrocarbons.[3][4][5][6][7][8][9][10] However, quantitative data is scarce in readily available literature, primarily due to the compound's high reactivity, which often leads to chemical transformation rather than simple dissolution.

The table below summarizes the available quantitative solubility data for this compound in selected organic solvents. It is critical to note that for many of these solvents, particularly protic or Lewis basic ones, the listed "solubility" may represent a complex interplay of dissolution and chemical reaction.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Observations |

| Carbon Tetrachloride | CCl₄ | Not Specified | Soluble | Forms a dark red, practically non-conducting solution.[1][11] |

| Chloroform | CHCl₃ | Not Specified | Soluble | - |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble | Forms a dark solution from which a black hygroscopic dietherate complex, MoCl₅·2(C₂H₅)₂O, can be isolated.[1][11] MoCl₅ is noted to be stable in diethyl ether.[12] |

| Ethanol | C₂H₅OH | Not Specified | Reaction | Reacts vigorously.[11] |

| Acetonitrile (B52724) | CH₃CN | Not Specified | Reaction | MoCl₅ is reduced by acetonitrile to form an orange complex, MoCl₄(CH₃CN)₂.[12] |

| Nitrobenzene | C₆H₅NO₂ | Not Specified | Not Specified | Forms a dark red, practically non-conducting solution.[1] |

| Acetone | (CH₃)₂CO | Not Specified | Reaction | An exothermic reaction occurs even with intensively dried acetone.[1] |

| Benzaldehyde | C₆H₅CHO | Not Specified | Not Specified | Forms a green solution.[1] |

Note: The term "soluble" in many historical and general chemical resources often indicates miscibility or the ability to form a solution of unspecified concentration, and frequently overlooks reactivity. For a highly reactive compound like MoCl₅, these qualitative descriptors should be interpreted with caution.

Reactivity and Stability in Organic Solvents

The solubility of this compound is intrinsically linked to its reactivity. As a strong Lewis acid and oxidizing agent, MoCl₅ readily interacts with a wide range of organic functional groups.[12][13] This reactivity dictates the choice of solvent for any application and influences the nature of the molybdenum species in solution.

Chlorinated Hydrocarbons

This compound is soluble in chlorinated solvents such as carbon tetrachloride and chloroform, often forming colored solutions.[11][12] In these relatively inert solvents, the dissolution is less likely to be accompanied by immediate chemical transformation, making them suitable for some applications where the intact MoCl₅ molecule is desired.

Ethers

While soluble in ethers, the stability of MoCl₅ varies significantly. It is reported to be stable in diethyl ether , forming a dietherate complex.[12] In contrast, it polymerizes tetrahydrofuran (THF) , indicating a reactive interaction.[12]

Alcohols

This compound reacts vigorously with dry alcohols.[1] This reaction is not a simple dissolution but a chemical transformation, often leading to the formation of molybdenum oxychlorides and other derivatives.[1]

Nitriles

In acetonitrile , MoCl₅ undergoes a reduction reaction to form the molybdenum(IV) complex, MoCl₄(CH₃CN)₂.[12] This highlights that acetonitrile is not an inert solvent for MoCl₅.

Other Solvents

-

Nitrobenzene: MoCl₅ dissolves to give a dark red solution that is practically non-conducting, suggesting the presence of molecular MoCl₅.[1]

-

Acetone and Benzaldehyde: These solvents form green solutions, and in the case of acetone, an exothermic reaction is observed, indicating chemical interaction.[1]

The following diagram illustrates the general reactivity of this compound with different classes of organic solvents.

Caption: Reactivity of MoCl₅ with different organic solvent classes.

Experimental Protocols for Solubility Determination

The high reactivity and moisture sensitivity of this compound necessitate stringent experimental conditions for accurate solubility determination.[7] Standard solubility testing methods must be adapted to an inert atmosphere, typically within a glovebox or using Schlenk line techniques.[14]

General Protocol for a Reactive, Air-Sensitive Compound

The following is a generalized protocol for determining the solubility of a reactive, air-sensitive compound like MoCl₅ in a dry organic solvent.

-

Preparation of Materials:

-

All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) or inside a glovebox antechamber.

-

The organic solvent must be thoroughly dried and deoxygenated using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina, or freeze-pump-thaw cycles).[14]

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Inside an inert atmosphere glovebox, add an excess amount of finely ground MoCl₅ to a known volume or mass of the dried solvent in a sealed vial or flask.

-

Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully extract a known volume of the supernatant saturated solution using a pre-weighed, airtight syringe fitted with a filter to remove any suspended solids.

-

Determine the mass of the withdrawn solution.

-

The concentration of molybdenum in the solution can then be determined by a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS), after appropriate sample digestion and dilution.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

It is crucial to analyze the remaining solid residue (e.g., by X-ray diffraction) and the solution (e.g., by spectroscopy) to determine if a chemical reaction has occurred between the MoCl₅ and the solvent. This will clarify whether the measured value represents the solubility of the original compound or a reaction product.

-

The following diagram outlines a typical workflow for determining the solubility of an air-sensitive compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While this compound is widely cited as being soluble in a range of organic solvents, this solubility is often accompanied by significant chemical reactivity. For applications requiring the dissolution of MoCl₅, careful consideration must be given to the choice of solvent to avoid unwanted side reactions. Chlorinated hydrocarbons and diethyl ether appear to be among the more inert options. Due to the challenges posed by its reactivity and sensitivity, quantitative solubility data for MoCl₅ remains limited. The experimental protocols outlined in this guide provide a framework for obtaining reliable solubility data under the necessary inert conditions, which is essential for advancing the use of this important chemical in research and development.

References

- 1. CCLXIX.—The behaviour of molybdenum pentachloride in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound CAS#: 10241-05-1 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chembk.com [chembk.com]

- 6. 10241-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. parchem.com [parchem.com]

- 10. This compound, 99.6% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound [chemister.ru]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Molybdenum(V)_chloride [chemeurope.com]

- 14. molan.wdfiles.com [molan.wdfiles.com]

An In-depth Technical Guide to the Lewis Acid Properties of Molybdenum(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

Molybdenum(V) chloride (MoCl₅), a highly reactive and versatile inorganic compound, has garnered significant attention for its potent Lewis acidic properties. This technical guide provides a comprehensive overview of the Lewis acidity of MoCl₅, its catalytic applications in organic synthesis, and the experimental methodologies used to characterize its behavior.

Understanding the Lewis Acidity of this compound

Molybdenum in its +5 oxidation state in MoCl₅ possesses a high positive charge density and accessible d-orbitals, making it a strong electron pair acceptor and thus a potent Lewis acid.[1][2][3] In the solid state, it exists as a dimer (Mo₂Cl₁₀), but in the gas phase and in solution, it can exist in equilibrium with its monomeric form (MoCl₅), which is the active Lewis acidic species.[2][4]

Its strong Lewis acidity allows it to activate a wide range of organic substrates, facilitating numerous chemical transformations. MoCl₅ readily forms adducts with non-oxidizable ligands and is known to catalyze a variety of reactions, including carbon-carbon bond formation, chlorinations, deoxygenation, and oxidative coupling reactions.[1][2]

Quantitative Assessment of Lewis Acidity

Table 1: Comparison of Gutmann Acceptor Numbers (AN) for Selected Metal Chlorides

| Metal Chloride | Acceptor Number (AN) |

| AlCl₃ | 87[5] |

| TiCl₄ | 70[5] |

| SbCl₅ | 100[5] |

| MoCl₅ | Expected to be high |

Note: The acceptor number for MoCl₅ is not experimentally reported in the searched literature but is expected to be high based on its catalytic activity and comparison with other potent Lewis acids.

Computational methods, such as the calculation of Fluoride Ion Affinity (FIA), provide another avenue for quantifying Lewis acidity.[7][8][9][10][11] While a specific FIA value for MoCl₅ was not found in the initial searches, this theoretical approach could be employed to benchmark its Lewis acidity against other compounds.

Catalytic Applications in Organic Synthesis

The strong Lewis acidity of this compound makes it a valuable catalyst in a variety of organic reactions, crucial for the synthesis of complex molecules in drug development and materials science.

Friedel-Crafts Alkylation

MoCl₅ is an effective catalyst for Friedel-Crafts alkylation reactions, which involve the alkylation of an aromatic ring with an alkyl halide or alkene.[12][13][14][15] The Lewis acid activates the electrophile, facilitating the attack by the aromatic ring.

This protocol is adapted from general procedures for Lewis acid-catalyzed Friedel-Crafts reactions.

Materials:

-

This compound (MoCl₅)

-

Anisole

-

1-Octene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of MoCl₅ (5 mol%) in anhydrous DCM is prepared in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Anisole (1.0 equivalent) is added to the solution, and the mixture is stirred for 10 minutes at room temperature.

-

1-Octene (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkylated anisole.

Figure 1: Logical workflow for MoCl₅-catalyzed Friedel-Crafts alkylation.

Carbon-Carbon Bond Forming Reactions

MoCl₅ catalyzes a range of other C-C bond-forming reactions, including allylic substitutions and reactions involving silyl (B83357) enol ethers. These reactions are fundamental in building molecular complexity.

This protocol is a general representation based on literature descriptions of molybdenum-catalyzed allylic alkylations.

Materials:

-

This compound (MoCl₅)

-

Allylic substrate (e.g., allylic acetate)

-

Nucleophile (e.g., a soft carbon nucleophile like a malonate ester)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Quenching solution (e.g., saturated ammonium (B1175870) chloride)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, MoCl₅ (5 mol%) is dissolved in anhydrous THF in a Schlenk flask.

-

The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).

-

The nucleophile (1.2 equivalents) is added, followed by the dropwise addition of the allylic substrate (1.0 equivalent).

-

The reaction is stirred at the specified temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated ammonium chloride solution.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the allylic alkylation product.

Figure 2: Simplified signaling pathway for MoCl₅-catalyzed allylic alkylation.

Adduct Formation and Structural Characterization

The Lewis acidic nature of MoCl₅ is further evidenced by its ability to form stable adducts with a variety of Lewis bases. The characterization of these adducts provides insight into the coordination chemistry of molybdenum.

Table 2: Selected MoCl₅ Adducts and Their Properties

| Lewis Base | Adduct Formula | Structural Features | Reference |

| Chloride (Cl⁻) | [MoCl₆]⁻ | Octahedral geometry | [1][2][3] |

| Pyridine | MoCl₅(py)ₓ (x=1, 2) | Monomeric or dimeric structures depending on stoichiometry | [16] |

| Acetonitrile | MoCl₄(CH₃CN)₂ | Reduced Mo(IV) species formed | [2] |

| Diethyl ether | MoCl₄(Et₂O)₂ | Stable adduct of the reduced Mo(IV) | [2] |

The synthesis of these adducts typically involves the reaction of MoCl₅ with the corresponding Lewis base in an inert solvent under anhydrous conditions. Characterization is often performed using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.

Figure 3: Experimental workflow for the synthesis and characterization of a MoCl₅ adduct.

Safety and Handling

This compound is a moisture-sensitive and corrosive solid. It reacts vigorously with water to release hydrochloric acid.[2][3] Therefore, it must be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a powerful Lewis acid with significant applications in organic synthesis. Its ability to catalyze a wide array of reactions makes it a valuable tool for researchers in academia and industry, particularly in the field of drug development where the efficient construction of complex molecular architectures is paramount. While quantitative data on its Lewis acidity is still emerging, its demonstrated catalytic efficacy underscores its potent electron-accepting nature. Further research into the quantitative aspects of its Lewis acidity and the development of new catalytic systems based on MoCl₅ will continue to expand its utility in modern chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molybdenum(V)_chloride [chemeurope.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Molybdenum(V) Chloride: A Tale of Two Structures - Monomer vs. Dimer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum(V) chloride (MoCl₅), also known as molybdenum pentachloride, is a highly reactive, volatile, dark green or black crystalline solid.[1][2] Its versatile reactivity makes it a valuable precursor and catalyst in a wide range of chemical syntheses, including in organic chemistry and for the preparation of other molybdenum compounds.[1][2] A key aspect of the chemistry of this compound is its structural dichotomy: it exists as a dimeric molecule, Mo₂Cl₁₀, in the solid state, while in the gas phase, it dissociates into a monomeric MoCl₅ unit.[3][4] Understanding the distinct structural features of the monomer and dimer is crucial for predicting and controlling its reactivity in various applications, from catalysis to materials science and potentially in the context of drug development as a catalyst or precursor for metallodrugs.

This technical guide provides a comprehensive overview of the structural chemistry of the this compound monomer and dimer, presenting key structural parameters, detailed experimental protocols for its synthesis and structural determination, and visual representations of its molecular geometries.

The Dimeric Solid-State Structure of Mo₂Cl₁₀

In the solid phase, this compound adopts a dimeric structure with the molecular formula Mo₂Cl₁₀.[3] This structure is characterized by two molybdenum atoms bridged by two chlorine atoms, forming a bioctahedral arrangement where the two MoCl₆ octahedra share a common edge.[4] This dimeric form is also observed for the pentachlorides of other transition metals such as niobium, tantalum, and tungsten.[4] this compound is known to exist in at least two crystalline polymorphs in the solid state: a monoclinic and an orthorhombic form.

The structure of the Mo₂Cl₁₀ dimer consists of two types of chlorine atoms: bridging (Clb) and terminal (Clt). Each molybdenum atom is coordinated to four terminal chlorine atoms and two bridging chlorine atoms.

Quantitative Structural Data for Dimeric Mo₂Cl₁₀

The precise bond lengths and angles within the Mo₂Cl₁₀ dimer have been determined by X-ray crystallography. The following tables summarize the key structural parameters for the monoclinic and orthorhombic polymorphs.

Table 1: Structural Parameters for Monoclinic Mo₂Cl₁₀ (Space Group: C2/m)

| Parameter | Value |

| Lattice Parameters | |

| a | 17.62 Å |

| b | 17.89 Å |

| c | 6.19 Å |

| α | 90.00° |

| β | 96.00° |

| γ | 90.00° |

| Bond Lengths | |

| Mo-Cl (bridging) | ~2.54 Å |

| Mo-Cl (terminal) | ~2.26 Å |

| Bond Angles | |

| Clb-Mo-Clb | ~81.6° |

| Clt-Mo-Clt (in plane) | ~90.6° |

| Clt-Mo-Clt (axial) | ~168.8° |

| Mo-Clb-Mo | ~98.4° |

Data sourced from the Materials Project.[3][5]

Table 2: Structural Parameters for Orthorhombic Mo₂Cl₁₀ (Space Group: Pnma)

| Parameter | Value |

| Lattice Parameters | |

| a | 6.16 Å |

| b | 11.69 Å |

| c | 17.86 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Bond Lengths | |

| Mo-Cl (bridging) | ~2.54 Å |

| Mo-Cl (terminal) | ~2.26 Å |

Data sourced from the Materials Project.[6]

The Monomeric Gas-Phase Structure of MoCl₅

In the gas phase, the Mo₂Cl₁₀ dimer dissociates into paramagnetic MoCl₅ monomers.[4][7] The monomeric form is characterized by a molybdenum atom in the +5 oxidation state with a d¹ electron configuration.[4] Gas-phase electron diffraction (GED) studies have been instrumental in determining the geometry of the MoCl₅ monomer.[1][7]

Initial theoretical considerations might suggest a simple trigonal bipyramidal (D₃h symmetry) or square pyramidal (C₄v symmetry) geometry. However, experimental evidence and computational studies indicate that the MoCl₅ monomer adopts a distorted trigonal bipyramidal structure with C₂v symmetry.[1][4] This distortion is a consequence of the Jahn-Teller effect, which arises from the unpaired electron in the d-orbitals of the molybdenum atom.[7]

Computational studies have shown that the D₃h structure is energetically more favorable than the C₄v configuration by approximately 10-11 kcal/mol.[7] The distortion to the C₂v symmetry from the D₃h geometry results in a slight stabilization of the molecule.[7]

Quantitative Structural Data for Monomeric MoCl₅

The key structural parameters for the gas-phase MoCl₅ monomer as determined by gas electron diffraction are presented in the following table. The structure features two axial and three equatorial chlorine atoms, with the distortion leading to different bond lengths and angles.

Table 3: Structural Parameters for Gas-Phase MoCl₅ (C₂v Symmetry)

| Parameter | Value |

| Bond Lengths | |

| Mo-Cl (axial) | ~2.28 Å |

| Mo-Cl (equatorial) | ~2.24 Å |

| Bond Angles | |

| Cl(ax)-Mo-Cl(ax) | ~170° |

| Cl(eq)-Mo-Cl(eq) | ~118° |

| Cl(ax)-Mo-Cl(eq) | ~91° |

Data interpreted from gas electron diffraction studies.[1][7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of molybdenum trioxide with thionyl chloride.[2]

Materials:

-

Molybdenum trioxide (MoO₃)

-

Thionyl chloride (SOCl₂)

-

Schlenk flask

-

Reflux condenser

-

Heating mantle

-

Inert gas supply (e.g., argon or nitrogen)

-

Apparatus for vacuum distillation/sublimation

Procedure:

-

In a fume hood, equip a dry Schlenk flask with a magnetic stir bar and a reflux condenser connected to an inert gas line and a bubbler.

-

Add molybdenum trioxide to the flask.

-

Carefully add an excess of thionyl chloride to the flask.

-

Heat the reaction mixture to reflux under a gentle flow of inert gas. The reaction is typically complete within a few hours, indicated by the formation of a dark solution and the cessation of gas evolution (SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation under reduced pressure.

-

The crude this compound product can be purified by vacuum sublimation.

Structural Determination by X-ray Crystallography (for Dimer)

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of Mo₂Cl₁₀.

Experimental Workflow:

-

Crystal Growth: Single crystals of MoCl₅ are typically grown by slow sublimation of the powder in a sealed, evacuated glass tube.

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., in a glovebox) and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded on a detector.[1] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Determination by Gas Electron Diffraction (for Monomer)

Gas electron diffraction is the primary technique for determining the molecular structure of volatile compounds like MoCl₅ in the gas phase.

Experimental Workflow:

-

Sample Introduction: A sample of MoCl₅ is heated in a reservoir to a temperature sufficient to generate an adequate vapor pressure. The vapor is then introduced into a high-vacuum chamber through a nozzle as a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This data is then used to generate a radial distribution curve, from which the internuclear distances (bond lengths) and, through refinement against a molecular model, the bond angles can be determined.

Visualizations

Caption: Edge-sharing bioctahedral structure of the Mo₂Cl₁₀ dimer.

Caption: Distorted trigonal bipyramidal structure of the MoCl₅ monomer.

Caption: Workflow for the synthesis and structural determination of MoCl₅.

Conclusion

The structural duality of this compound, existing as a Mo₂Cl₁₀ dimer in the solid state and a MoCl₅ monomer in the gas phase, is a fascinating example of how the physical state can dictate molecular architecture. The dimeric structure is a robust, edge-sharing bioctahedron, while the monomeric form exhibits a distorted trigonal bipyramidal geometry due to the Jahn-Teller effect. A thorough understanding of these structural nuances, supported by quantitative data from X-ray crystallography and gas electron diffraction, is essential for researchers and scientists working with this versatile compound. The detailed experimental protocols provided herein offer a practical guide for the synthesis and structural characterization of this compound, facilitating its effective use in a variety of scientific and industrial applications.

References

- 1. Synthesis, properties and structural features of molybdenum( v ) oxide trichloride complexes with neutral chalcogenoether ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00038A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. newhaven.edu [newhaven.edu]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidation State and Electronic Configuration of Molybdenum Pentachloride (MoCl₅)

For Immediate Release

This technical guide provides a comprehensive analysis of the oxidation state and electronic configuration of Molybdenum(V) Chloride (MoCl₅). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize transition metal compounds in their work.

Executive Summary

Molybdenum pentachloride (MoCl₅) is a highly reactive, dark green crystalline solid that serves as a pivotal starting material for the synthesis of various molybdenum compounds.[1] Understanding its fundamental electronic properties is crucial for its application as a potent Lewis acid and oxidizing agent in organic synthesis and materials science.[2][3] This guide details the determination of the +5 oxidation state of the molybdenum center and its corresponding [Kr] 4d¹ electronic configuration. It summarizes key physical and magnetic properties and outlines the experimental methodologies employed for their determination.

Determination of Oxidation State and Electronic Configuration

The properties of MoCl₅ are a direct consequence of the electronic structure of its molybdenum center. A logical workflow allows for the determination of its oxidation state and electron configuration.

Oxidation State

The oxidation state of molybdenum in MoCl₅ is deduced to be +5.[4][5] This is determined by applying the principle of charge neutrality to the empirical formula. Chlorine, being a halogen, is assigned an oxidation state of -1. With five chloride anions, the single molybdenum atom must possess a charge of +5 to balance the overall neutral charge of the compound.

Electronic Configuration

The electronic configuration of the molybdenum(V) ion is derived from the configuration of a neutral molybdenum atom.

-

Neutral Molybdenum Atom (Mo): A neutral molybdenum atom has 42 electrons. Its ground state electron configuration is an exception to the Aufbau principle, written as [Kr] 4d⁵ 5s¹ .[6][7]

-

Molybdenum(V) Ion (Mo⁵⁺): To form the Mo⁵⁺ cation, five electrons are removed from the neutral atom. Electrons are first removed from the orbital with the highest principal quantum number, which is the 5s orbital. Subsequently, the remaining four electrons are removed from the 4d orbital.[8]

-

Mo ([Kr] 4d⁵ 5s¹) → Mo⁺ ([Kr] 4d⁵) + e⁻

-

Mo⁺ ([Kr] 4d⁵) → Mo⁵⁺ ([Kr] 4d¹) + 4e⁻

-

The resulting electronic configuration for the Mo(V) ion is [Kr] 4d¹ . This configuration indicates the presence of one unpaired electron in the 4d orbital, which explains the paramagnetic nature of monomeric MoCl₅.[1][9]

Logical Workflow for Determination

Caption: Workflow for determining the oxidation state and electronic configuration of Mo in MoCl₅.

Quantitative Data Summary

The electronic structure of MoCl₅ gives rise to distinct and measurable physical, structural, and magnetic properties. These are summarized below.

| Property | Value | Citation(s) |

| Oxidation State | +5 | [4][5] |

| Electron Configuration | [Kr] 4d¹ | [1][9] |

| Molar Magnetic Susceptibility (χm) | +990 x 10⁻⁶ cm³/mol | [5] |

| Total Magnetization | 1.00 µB/f.u. | [6] |

| Crystal System | Monoclinic / Orthorhombic | [1][8] |

| Mo-Cl Bond Length (terminal) | ~2.26 Å | [8] |

| Mo-Cl Bond Length (bridging) | ~2.54 Å | [8] |

| Melting Point | 194 °C | [1][4] |

| Boiling Point | 268 °C | [1][4] |

| Density | 2.928 g/cm³ | [1] |

| XPS Binding Energy (Mo 3d₅/₂) | 231.6 - 231.9 eV | [10] |

Experimental Protocols and Methodologies

The determination of the oxidation state and electronic configuration of transition metal complexes like MoCl₅ relies on a combination of spectroscopic and analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a primary technique for directly probing the oxidation state of an element within a compound.

-

Principle: This surface-sensitive technique measures the binding energy of core-level electrons ejected by X-ray irradiation. The binding energy is highly sensitive to the chemical environment and oxidation state of the atom. A higher positive oxidation state results in a higher binding energy for the core electrons due to increased electrostatic attraction to the nucleus.

-

Methodology:

-

A sample of MoCl₅ is placed in an ultra-high vacuum chamber.

-

The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons from the Mo 3d core level.

-

The binding energy is calculated and compared to reference spectra of molybdenum in various known oxidation states (e.g., Mo metal, MoO₂, MoO₃). The observed binding energy for the Mo 3d₅/₂ peak in Mo(V) species is found in the range of 231.6 to 231.9 eV.[10]

-

XPS Experimental Workflow

Caption: Generalized workflow for the determination of oxidation state using XPS.

Magnetic Susceptibility Measurement

This method confirms the electronic configuration by quantifying the magnetic properties of the compound, which arise from unpaired electrons.

-

Principle: Paramagnetic materials, which contain unpaired electrons, are drawn into an applied magnetic field. The molar magnetic susceptibility (χm) is a measure of this effect. By measuring χm, the effective magnetic moment (μ_eff) can be calculated, which is directly related to the number of unpaired electrons (n) via the spin-only formula: μ_eff ≈ √[n(n+2)]. For a d¹ system like Mo(V), n=1, and the theoretical spin-only magnetic moment is ~1.73 Bohr magnetons (μB).

-

Methodology:

-

A precisely weighed sample of MoCl₅ is placed in a sample holder.

-

The sample is introduced into a magnetometer, such as a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

The magnetic moment of the sample is measured as a function of a varying applied magnetic field at a constant temperature (e.g., 300 K).

-

The molar magnetic susceptibility is calculated from the slope of the magnetization versus field plot.

-

The data is used to confirm the presence of one unpaired electron per Mo center, consistent with the d¹ configuration.[5][6]

-

Single-Crystal X-ray Diffraction

While not a direct probe of electronic configuration, this technique provides the definitive solid-state structure, which supports the electronic analysis.

-

Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern can be used to construct a three-dimensional model of the atomic arrangement.

-

Methodology:

-

A suitable single crystal of MoCl₅ is grown and mounted on a diffractometer.

-

The crystal is irradiated with a focused beam of X-rays while being rotated.

-

The diffraction data is collected and processed to solve the crystal structure.

-

For MoCl₅, this technique confirms its dimeric structure (Mo₂Cl₁₀) in the solid state, where each molybdenum atom is in a distorted octahedral coordination environment.[1][8] It also provides precise Mo-Cl bond lengths.[8]

-

References

- 1. diva-portal.org [diva-portal.org]

- 2. How are electronic configurations determined experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Molybdenum - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fizika.si [fizika.si]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Electron Configurations of Transition Metals Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Molybdenum [xpsfitting.com]

Molybdenum(V) Chloride (CAS 10241-05-1): An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and applications of Molybdenum(V) chloride, a versatile reagent in modern chemistry.

This compound, identified by the CAS number 10241-05-1, is a highly reactive, dark green to black crystalline solid with the empirical formula MoCl₅.[1][2] This inorganic compound is a potent Lewis acid and a single-electron oxidizing agent, which has led to its widespread use as a catalyst and reagent in a multitude of chemical transformations.[2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's characteristics is crucial for its safe and effective application in the synthesis of complex molecules and novel materials.

Core Chemical and Physical Properties

In its solid state, this compound exists as a dimer with the formula Mo₂Cl₁₀, where two molybdenum atoms are bridged by chloride ligands.[2][4] In the gaseous phase, it tends to dissociate into its monomeric, paramagnetic form, MoCl₅.[2][4] It is exceptionally sensitive to moisture and air, reacting vigorously with water to produce hydrochloric acid.[1] This high reactivity necessitates handling and storage under a dry, inert atmosphere.

Table 1: Key Physical and Chemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 10241-05-1 | [1] |

| Molecular Formula | MoCl₅ | [2] |

| Molecular Weight | 273.21 g/mol | [2] |

| Appearance | Dark green to black crystalline powder | [2] |

| Melting Point | 194 °C | [1] |

| Boiling Point | 268 °C | [1] |

| Density | 2.928 g/cm³ at 25 °C | [1] |

| Solubility | Soluble in dry ethers, alcohols, and chlorinated organic solvents. | [1][2] |

| Vapor Pressure | 1.75 mmHg at 25 °C | [1] |

| Stability | Highly sensitive to moisture and air. | [1] |

Synthesis and Experimental Protocols

The industrial and laboratory-scale synthesis of this compound is typically achieved through the high-temperature chlorination of either molybdenum metal or molybdenum(VI) oxide.[2]

Detailed Protocol for Synthesis from Molybdenum Metal

This procedure outlines the direct chlorination of molybdenum powder, a common laboratory-scale synthesis.

Materials:

-

Molybdenum metal powder

-

Dry chlorine gas

-

A quartz reaction tube housed in a tube furnace

-

A gas flow control system

-

A moisture-free collection vessel

Procedure:

-

A weighed amount of molybdenum metal powder is placed in a quartz boat and positioned within the quartz reaction tube.

-

The entire apparatus is thoroughly purged with a dry, inert gas, such as argon, to eliminate atmospheric oxygen and moisture.

-

The tube furnace is heated to a temperature range of 300-350 °C.

-

Upon reaching the target temperature, a controlled stream of dry chlorine gas is passed over the heated molybdenum powder. This reaction is exothermic.

-

The this compound product, being volatile at this temperature, sublimes and is transported by the gas stream.

-

The dark green crystalline product is collected in a cooled, dry vessel situated at the outlet of the reaction tube.

-

Once the reaction is complete, the chlorine gas flow is terminated, and the system is allowed to cool to ambient temperature under a continuous flow of inert gas.

-

The resulting this compound must be immediately transferred and stored in an inert atmosphere to prevent decomposition.

Caption: Synthesis of this compound via direct chlorination of molybdenum metal.

Safety, Handling, and Storage

This compound is classified as a corrosive and hazardous material, demanding stringent safety protocols.

Table 2: Hazard and Safety Information for this compound

| Hazard Category | Description of Hazard | Recommended Safety and Handling Procedures |

| Corrosivity | Capable of causing severe skin burns and serious eye damage.[1] | The use of comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat, is mandatory. |

| Reactivity | Reacts violently with water and moisture, leading to the liberation of toxic and corrosive hydrogen chloride gas.[1] | All manipulations should be conducted within a dry environment, such as a glove box or under a stream of inert gas. Contact with water must be strictly avoided. |

| Inhalation | The dust is irritating to the respiratory tract. | Operations should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |

| Storage | Requires storage in a tightly sealed container under an inert atmosphere. | The storage location should be cool, dry, well-ventilated, and segregated from incompatible substances like water and strong oxidizing agents. |

| Disposal | Must be disposed of as hazardous chemical waste. | Disposal procedures must adhere to all applicable local, state, and federal environmental regulations. |

Applications in Chemical Synthesis

The strong Lewis acidity and oxidizing nature of this compound make it a highly effective catalyst in a broad spectrum of organic reactions.[2][3] These reactions are often pivotal in the construction of complex molecular architectures, including those of pharmaceutical interest.

Prominent Catalytic Applications:

-

Carbon-Carbon Bond Formation: It is a proficient catalyst for Friedel-Crafts alkylation and acylation reactions, as well as for the coupling of various carbon-based nucleophiles.[2][3][5]

-

Oxidative Coupling Reactions: this compound promotes the oxidative coupling of aryl compounds, providing a synthetic route to biaryls and other polycyclic systems.[6][7]

-

Deoxygenation and Chlorination: It is employed in the deoxygenation of carbonyl groups and as a chlorinating agent for a range of organic substrates.[2]

-

Amidation Reactions: It serves as an efficient catalyst for the direct amidation of benzylic alcohols.[8]

-

Polymerization Reactions: It finds application as a catalyst in the polymerization of olefins and other vinylic monomers.[9]

Representative Protocol: this compound-Catalyzed Friedel-Crafts Alkylation

The following is a generalized procedure for the alkylation of an aromatic ring with an alkene, a cornerstone of C-C bond formation.

Materials:

-

An aromatic substrate (e.g., toluene)

-

An alkene (e.g., cyclohexene)

-

This compound (catalytic quantity, typically 5 mol%)

-

Anhydrous, non-protic solvent (e.g., dichloromethane)

-

An inert atmosphere apparatus (e.g., Schlenk line)

-

Standard, oven-dried laboratory glassware

Procedure:

-

The aromatic substrate is dissolved in the anhydrous solvent within a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

The alkene is then introduced into the solution via syringe.

-

The this compound catalyst is carefully added to the reaction mixture. This is often done as a solution in the reaction solvent or added as a solid within a glovebox to prevent exposure to the atmosphere.

-

The mixture is stirred at a specified temperature (ranging from room temperature to gentle reflux), and the reaction progress is monitored using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. Note: This quenching step is exothermic and may evolve HCl gas; it should be performed in a fume hood with appropriate care.

-

The quenched mixture is transferred to a separatory funnel for workup. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure alkylated aromatic product.

Significance in the Context of Drug Development

While this compound itself is not an active pharmaceutical ingredient (API), its role as a catalyst is of considerable importance to the pharmaceutical industry. The synthesis of many drug candidates and APIs relies on the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. This compound's ability to catalyze such transformations makes it a valuable tool in the medicinal chemist's arsenal (B13267) for the construction of novel molecular entities and for the development of scalable synthetic routes to pharmaceutical intermediates.[8][10] For instance, its application in oxidative coupling reactions has been leveraged in the synthesis of carbazole (B46965) alkaloids, a class of natural products with documented biological activities.[7]

Visualized Workflows

Caption: Simplified workflow of MoCl₅-catalyzed Friedel-Crafts alkylation.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Molybdenum(V)_chloride [chemeurope.com]

- 5. Versatile Friedel-Crafts-type alkylation of benzene derivatives using a molybdenum complex/ortho-chloranil catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound 95 10241-05-1 [sigmaaldrich.com]

- 9. This compound | 10241-05-1 [chemicalbook.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Molybdenum(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

Molybdenum(V) chloride (MoCl₅), a prominent member of the transition metal halide family, is a versatile reagent and precursor in various chemical syntheses and materials science applications. Its utility is intrinsically linked to its thermal stability and decomposition behavior. This technical guide provides a comprehensive overview of the stability of MoCl₅ and its decomposition pathways, consolidating available quantitative data, outlining experimental methodologies, and visualizing key processes.

Physicochemical Properties and Stability of MoCl₅

This compound is a dark green, crystalline solid that is highly hygroscopic and reactive towards moisture and air.[1][2] In the solid state, it exists as a dimer, Mo₂Cl₁₀, with a structure featuring two octahedrally coordinated molybdenum atoms sharing a common edge.[3] Upon vaporization, it transitions to a monomeric, paramagnetic MoCl₅ molecule in the gas phase.[3]

The stability of MoCl₅ is a critical consideration for its storage and handling. It is incompatible with water, with which it reacts vigorously to produce hydrochloric acid and molybdenum oxychlorides.[2] It is also a strong oxidizing agent.[4]

Table 1: Key Physicochemical and Thermodynamic Properties of MoCl₅

| Property | Value | Reference(s) |

| Molecular Formula | MoCl₅ | [1] |

| Molar Mass | 273.21 g/mol | [5] |

| Melting Point | 194 °C (467 K) | [1][3] |

| Boiling Point | 268 °C (541 K) | [1][3] |

| Density | 2.928 g/cm³ | [3] |

| Standard Molar Enthalpy of Formation (solid, 298.15 K) | -526.8 kJ/mol | [5] |

| Molar Enthalpy of Fusion | 18 kJ/mol | [5] |

| Molar Enthalpy of Vaporization | 54.4 kJ/mol | [5] |

Thermal Decomposition Pathways of MoCl₅

The thermal decomposition of this compound is a complex process that results in the formation of lower molybdenum chlorides and elemental chlorine. The specific decomposition products and the temperatures at which these transformations occur are highly dependent on the experimental conditions, such as pressure and the presence of a reactive or inert atmosphere.

While detailed quantitative studies on the thermal decomposition of pure MoCl₅ are not abundant in recent literature, the general pathways can be inferred from the known stabilities of the lower molybdenum chlorides and phase diagram studies of the Mo-Cl system.[3] The decomposition is understood to proceed through a series of disproportionation and decomposition reactions.

A proposed general sequence for the thermal decomposition of MoCl₅ in an inert atmosphere is as follows:

-